molecular formula C10H10F2 B3315504 4-(2,4-Difluorophenyl)-1-butene CAS No. 951893-32-6

4-(2,4-Difluorophenyl)-1-butene

Cat. No.: B3315504
CAS No.: 951893-32-6
M. Wt: 168.18 g/mol
InChI Key: PPFIGPBGQGDIPA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1-butene is a fluorinated aromatic alkene characterized by a butene chain attached to a 2,4-difluorophenyl group. Its structure combines the electron-withdrawing effects of fluorine substituents with the reactivity of the alkene moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Synthesis and Characterization
The compound is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, as inferred from related methodologies in triazole derivatives . Spectral confirmation (IR, $ ^1H $-NMR) highlights key features:

  • IR: Absence of νS-H (~2500–2600 cm$ ^{-1} $) and presence of νC=S (1247–1255 cm$ ^{-1} $) in tautomeric forms .
  • NMR: Distinct signals for fluorine atoms and alkene protons, with chemical shifts influenced by the electron-withdrawing fluorine substituents.

Properties

IUPAC Name

1-but-3-enyl-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFIGPBGQGDIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290300
Record name 1-(3-Buten-1-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-32-6
Record name 1-(3-Buten-1-yl)-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Buten-1-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1-butene typically involves the coupling of a 2,4-difluorophenyl group with a butene chain. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-difluorophenylboronic acid with a butenyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1-butene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(2,4-Difluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-1-butene depends on its specific application. In chemical reactions, the difluorophenyl group can participate in various interactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares 4-(2,4-Difluorophenyl)-1-butene with analogs differing in substituent type and position:

Compound Substituents Electronic Effect Key Properties
This compound 2,4-F Strong electron-withdrawing High polarity; enhanced electrophilic reactivity
4-(2,5-Difluorophenyl)-1-butene 2,5-F Moderate electron-withdrawing Altered regioselectivity in substitution reactions
4-(2,4-Dimethylphenyl)-1-butene 2,4-CH$ _3 $ Electron-donating Lower boiling point; reduced chemical stability

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Fluorine substituents increase the compound’s polarity and reactivity in electrophilic aromatic substitution compared to methyl groups. This is critical in pharmaceutical intermediates, where electron-deficient aromatic rings enhance binding to biological targets .

Biological Activity

4-(2,4-Difluorophenyl)-1-butene is an organic compound with the chemical formula C10H10F2, characterized by a carbon-carbon double bond and a difluorinated phenyl ring. Its unique structure imparts distinctive chemical properties, making it a subject of interest in various scientific fields, particularly organic chemistry and medicinal chemistry. This article reviews the biological activities associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features:

  • A four-carbon chain with a double bond between the second and third carbon atoms.
  • A phenyl ring substituted with fluorine atoms at the 2 and 4 positions.

This arrangement influences its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and antibacterial properties. The presence of fluorine substituents can enhance the lipophilicity and metabolic stability of compounds, which may lead to improved pharmacological profiles.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityUnique Characteristics
This compoundPotential anti-inflammatory effectsDifluorinated phenyl ring enhances activity
4-(3-Fluorophenyl)-1-buteneModerate antibacterial propertiesFluorine at different position alters reactivity
4-(2-Chlorophenyl)-1-buteneExhibits different biological activitiesChlorine substitution impacts interactions
4-(Phenyl)-1-buteneBaseline for comparisonNo fluorination; serves as control

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies suggest that compounds with similar structures can modulate enzyme activity or inhibit pathways involved in inflammation and bacterial growth.

Case Study: Anti-Inflammatory Effects

In a study investigating the anti-inflammatory properties of difluorinated compounds, researchers found that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of fluorinated groups. Its applications extend beyond medicinal chemistry to include uses in organic synthesis as a reagent for modifying functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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